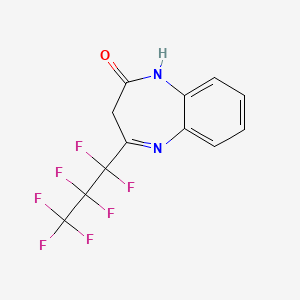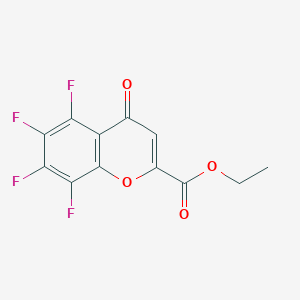
ethyl 5-methyl-3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 5-methyl-3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-4-carboxylate, also known as EF24, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. EF24 is a curcumin derivative, a compound found in turmeric, and has been shown to have anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of ethyl 5-methyl-3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant and detoxification pathways. ethyl 5-methyl-3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-4-carboxylate has been shown to activate the Nrf2 pathway, leading to the upregulation of genes involved in these pathways.
Biochemical and Physiological Effects
ethyl 5-methyl-3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-4-carboxylate has been shown to have a variety of biochemical and physiological effects. In cancer cells, ethyl 5-methyl-3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-4-carboxylate has been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of genes involved in inflammation and cell survival. ethyl 5-methyl-3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-4-carboxylate has also been shown to inhibit the activity of Akt, a protein kinase involved in cell survival and proliferation. In addition, ethyl 5-methyl-3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-4-carboxylate has been shown to induce the expression of genes involved in apoptosis, leading to programmed cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 5-methyl-3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-4-carboxylate in lab experiments is its low toxicity. ethyl 5-methyl-3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-4-carboxylate has been shown to have low toxicity in various cell lines, making it a potential therapeutic agent for cancer and other diseases. However, ethyl 5-methyl-3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-4-carboxylate is not very water-soluble, which can make it difficult to use in certain lab experiments.
Zukünftige Richtungen
There are many potential future directions for research involving ethyl 5-methyl-3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-4-carboxylate. One area of research could be the development of ethyl 5-methyl-3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-4-carboxylate analogs with improved water solubility and bioavailability. Another area of research could be the use of ethyl 5-methyl-3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-4-carboxylate in combination with other therapeutic agents to enhance its anticancer and anti-inflammatory properties. ethyl 5-methyl-3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-4-carboxylate could also be studied for its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Overall, ethyl 5-methyl-3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-4-carboxylate has shown great potential as a therapeutic agent in scientific research, and further research is needed to fully understand its mechanisms of action and potential applications.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-methyl-3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-4-carboxylate has been shown to have potential therapeutic applications in various fields of scientific research. In cancer research, ethyl 5-methyl-3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-4-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. ethyl 5-methyl-3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-4-carboxylate has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Eigenschaften
IUPAC Name |
ethyl 5-methyl-3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F4N2O3/c1-3-22-13(21)5-4(2)18-19-11(5)6-7(14)8(15)9(16)10(17)12(6)20/h20H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLACORWXUTCKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1C2=C(C(=C(C(=C2F)F)F)F)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole-4-carboxylic acid, 3-(3,4,5,6-tetrafluoro-2-hydroxyphenyl)-5-methyl-, ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetic acid](/img/structure/B3828169.png)
![1,3,3-trimethyl-2-azabicyclo[2.2.2]octan-6-one hydrochloride](/img/structure/B3828171.png)
![2-methyl-6-[(4-methylphenyl)sulfonyl]-9H-naphtho[3,2,1-kl]acridin-9-one](/img/structure/B3828173.png)

![2,2'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(thio)]diethanol](/img/structure/B3828200.png)

![1-{1-[2-(4-bromophenyl)-4-pyrimidinyl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B3828206.png)

![N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-3,1-phenylene]diacetamide](/img/structure/B3828218.png)

![2-isopropyl-3a-(1-methoxy-1-methylethyl)octahydroisoxazolo[2,3-a]benzimidazole-2,4(2H)-diol](/img/structure/B3828241.png)

![8-(4-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3828257.png)
![8-(4-nitrophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3828266.png)